molecular formula C10H19NO4 B558431 Boc-D-valine CAS No. 22838-58-0

Boc-D-valine

Cat. No. B558431
CAS RN: 22838-58-0
M. Wt: 217.26 g/mol
InChI Key: SZXBQTSZISFIAO-UHFFFAOYSA-N
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Description

Boc-D-valine is a compound with the molecular formula C10H19NO4 . It is used as a standard building block for the introduction of D-valine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) .


Synthesis Analysis

Boc-D-valine can be synthesized through a one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method provides direct access to alpha-aminobenzimidazoles, which are highly useful synthons for chemical catalysis and drug discovery .


Molecular Structure Analysis

The molecular structure of Boc-D-valine consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 217.262 Da, and the monoisotopic mass is 217.131409 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Boc-D-valine are not detailed in the search results, it is known that Boc-D-valine is used in the preparation of selective CCR1 antagonists for the treatment of rheumatoid arthritis . It is also used in the preparation of antileishmanial agents .


Physical And Chemical Properties Analysis

Boc-D-valine is a solid substance . It has a density of 1.1±0.1 g/cm3, a boiling point of 341.8±25.0 °C at 760 mmHg, and a flash point of 160.5±23.2 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

  • Agricultural Pesticides

    • Application : D-valine is used as an intermediate for the synthesis of agricultural pesticides .
    • Results : One of the outcomes is Fluvalinate, a pyrethroid pesticide made from D-valine, which is a broad-spectrum insecticide with low mammalian toxicity .
  • Veterinary Antibiotics

    • Application : D-valine is used as an intermediate for the synthesis of semi-synthetic veterinary antibiotics .
    • Results : One of the outcomes is Valnemulin, a semi-synthetic pleuromutilin derivative synthesized from D-valine, which is an antibiotic for animals .
  • Pharmaceutical Drugs

    • Application : D-valine is used as an intermediate for the synthesis of pharmaceutical drugs . Its derivatives have shown great activity in clinical use, such as penicillamine for the treatment of immune-deficiency diseases, and actinomycin D for antitumor therapy .
    • Results : The outcomes include drugs like penicillamine and actinomycin D .
  • Cell Culture

    • Application : D-valine is also used in cell culture for selectively inhibiting fibroblasts proliferation .
    • Results : The use of D-valine in cell culture can help in the selective growth of certain types of cells .
  • Nutrient Sensors

    • Application : Transporter-related nutrient sensors, called transceptors, mediate nutrient activation of signaling pathways through the plasma membrane .
    • Results : The mechanism of action of transporting and nontransporting transceptors is still unknown .
  • Mitochondrial Function and Oxidative Stress

    • Application : Valine, including D-valine, has been studied for its role in improving mitochondrial function and reducing oxidative stress .
    • Methods : In vitro studies have shown that valine increases the expression of genes involved in mitochondrial biogenesis and dynamics .
    • Results : Valine has been found to upregulate mitochondrial function at complexes I, II, and IV levels of the electron transport chain. It also reduces oxidative stress by significantly lowering mitochondrial reactive oxygen species and protein expression of 4-hydroxynonenal .
  • Chemoselective BOC Protection of Amines

    • Application : Boc-D-valine can be used in the chemoselective BOC protection of amines . This is a critical step in the synthesis of many pharmaceuticals and biologically active molecules .
    • Methods : This process is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation . It does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
    • Results : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
  • Microbial Preparation

    • Application : D-valine is gaining more and more attention due to its widespread application, and some approaches for D-valine preparation have been investigated . These include microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
    • Methods : Microbial preparation of D-valine is more competitive and promising because of its high stereo selectivity, mild reaction conditions, and environmentally friendly process .

Safety And Hazards

Boc-D-valine should be handled with care to avoid dust formation . Contact with skin, eyes, or ingestion should be avoided, and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXBQTSZISFIAO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348466
Record name Boc-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-valine

CAS RN

22838-58-0
Record name Boc-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
P Shah, TB Hsu, LB Rogers - Journal of Chromatography A, 1987 - Elsevier
… However, the solvent does participate in the overall retention mechanism as measured by the capacity factor, k’, for TFAE that is absorbed by a BOC-D-valine-(spacer)derivatized silica …
Number of citations: 9 www.sciencedirect.com
MG Still, LB Rogers - Talanta, 1989 - Elsevier
… conformers of angles 2 and 3 for N-BOCD-valine-~‘-methylamide, … strategy was used for the BOC-D-valine-N’-propylamide, … For the most stable pair of complexes involving BOC-D-valine…
Number of citations: 27 www.sciencedirect.com
U Rashid, M Waseem, FL Ansari - Journal of the Chemical Society of …, 2013 - go.gale.com
… This three-component, one-pot, two step sequence started with the condensation of an anthranilic acid, with N-Boc-D-valine followed by dehydration to form the intermediate …
Number of citations: 3 go.gale.com
AC Carlsson, F Jam, M Tullberg, Å Pilotti, P Ioannidis… - Tetrahedron letters, 2006 - Elsevier
… d-Valine was converted to Boc-d-valine in a quantitative yield. The dipeptide Boc-d-Val-Gly-OMe 2 was synthesised (on a 0.124 mol scale) by a mixed anhydride approach using …
Number of citations: 34 www.sciencedirect.com
BF Gisin, RB Merrifield… - Journal of the American …, 1969 - ACS Publications
The method of automated solid-phase peptidesynthesis was applied to the preparation of the antibiotic valinomycin, a cyclic dodecadepsipeptide containing D-valyl, L-valyl, Da-…
Number of citations: 127 pubs.acs.org
MG Still, LB Rogers - Talanta, 1990 - Elsevier
… The previous work examined the chiral recognition mechanisms for a racemic mixture of (R)- and (S)-TFAE on two stationary phases, (BOC-D-alanine and BOC-D-valine). The only …
Number of citations: 13 www.sciencedirect.com
SLZ Wang, Y Sheng, S Samanta, D Pal… - Int J Pharm …, 2013 - abhipublications.org
The objective of this study is to design and synthesize a series of stereoisomerized dipeptide prodrugs of saquinavir (SQV), and to investigate whether this modification can enhance …
Number of citations: 1 www.abhipublications.org
MA Avery, JD White, BH Arison - Tetrahedron Letters, 1981 - Elsevier
… has been converted to boromycin via a stereospecific boration, followed by selective acylation with t-Boc-D-valine. …
Number of citations: 12 www.sciencedirect.com
Y Zhou, C Zhang, R Ma, L Liu, H Dong… - New Journal of …, 2019 - pubs.rsc.org
… The esterification reaction of PA with four Boc-protected amino acids (N-Boc-L-alanine, N-Boc-D-alanine, N-Boc-L-valine and N-Boc-D-valine) proceeded using EDCI and DMAP as …
Number of citations: 14 pubs.rsc.org
D Uraguchi, T Ooi - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… Preparative Method: 1 N-Boc-d-valine methyl ester is reacted with excess 4-MeC 6 H 4 MgBr in THF at 0 C. Subsequent treatment of the crude product with 1 M HCl in methanol at 50 C …
Number of citations: 0 onlinelibrary.wiley.com

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